3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Overview
Description
3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a bromine atom at the third position and a trifluoromethyl group at the sixth position of the imidazo[1,2-a]pyridine core
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been studied for their anti-tuberculosis properties, suggesting potential targets within the mycobacterium tuberculosis organism .
Mode of Action
Imidazo[1,2-a]pyridine compounds have been shown to exhibit anti-proliferative activity against certain bacteria, such as S. pneumoniae . This suggests that these compounds may interact with bacterial proteins or enzymes, inhibiting their function and thus preventing bacterial growth.
Biochemical Pathways
Imidazo[1,2-a]pyridine compounds have been associated with anti-tuberculosis activity, suggesting they may impact pathways related to the survival and proliferation of mycobacterium tuberculosis .
Result of Action
pneumoniae , suggesting that this compound may also have anti-bacterial properties.
Biochemical Analysis
Biochemical Properties
3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can affect the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound may inhibit the activity of kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of target proteins. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and potency. In in vitro studies, it has been observed that the compound remains stable under physiological conditions for extended periods. In in vivo studies, factors such as metabolic degradation and clearance can affect its long-term effects on cellular function. These studies have shown that prolonged exposure to the compound can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its therapeutic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic reactions can influence the compound’s bioavailability and clearance from the body. Additionally, the compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, the compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in drug efflux and resistance. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. For example, the presence of a mitochondrial targeting signal can direct the compound to the mitochondria, where it can influence mitochondrial function and energy metabolism. Similarly, nuclear localization signals can direct the compound to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with a suitable brominated and trifluoromethylated precursor under specific reaction conditions. The reaction typically requires the use of a strong base, such as sodium hydride or potassium tert-butoxide, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran. The reaction is carried out at elevated temperatures, usually between 80°C and 120°C, to facilitate the formation of the imidazo[1,2-a]pyridine ring system.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents, controlled temperature and pressure, and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced imidazo[1,2-a]pyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or alkyl halides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile at temperatures ranging from room temperature to 100°C.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used in solvents such as dichloromethane or acetonitrile at temperatures between 0°C and 50°C.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in solvents such as tetrahydrofuran or ethanol at temperatures ranging from -20°C to 25°C.
Major Products Formed:
Substitution Reactions: Products include various substituted imidazo[1,2-a]pyridine derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives of imidazo[1,2-a]pyridine.
Reduction Reactions: Products include reduced imidazo[1,2-a]pyridine derivatives with altered electronic properties.
Scientific Research Applications
Chemistry: 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is used as a building block in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound is used as a probe to study the interactions of imidazo[1,2-a]pyridine derivatives with biological targets. It is also employed in the design of bioactive molecules with potential therapeutic applications.
Medicine: this compound has shown promise in medicinal chemistry as a scaffold for the development of new drugs. Its derivatives have been investigated for their potential as antitumor, antimicrobial, and anti-inflammatory agents.
Industry: In the industrial sector, this compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it a valuable component in the formulation of various products.
Comparison with Similar Compounds
- 3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- 6-Bromoimidazo[1,2-a]pyridine
- 3-Bromo-6-phenylimidazo[1,2-a]pyridine
Comparison: 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both a bromine atom and a trifluoromethyl group, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a versatile intermediate in synthetic chemistry. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-3-13-7-2-1-5(4-14(6)7)8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGMUNVIHIZITF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670597 | |
Record name | 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146615-86-2 | |
Record name | 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.